molecular formula C6H9NO2 B040406 N-[1-(furan-2-yl)ethyl]hydroxylamine CAS No. 123606-36-0

N-[1-(furan-2-yl)ethyl]hydroxylamine

Cat. No.: B040406
CAS No.: 123606-36-0
M. Wt: 127.14 g/mol
InChI Key: YZFFDDLGEYKSJI-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]hydroxylamine: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl group that is further bonded to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-yl)ethyl]hydroxylamine typically involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(furan-2-yl)ethyl]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • N,N-Diethylhydroxylamine
  • N,N-Dimethylhydroxylamine
  • 3-(Aminomethyl)furan hydrochloride

Comparison:

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFFDDLGEYKSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587641
Record name 1-(Furan-2-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123606-36-0
Record name 1-(Furan-2-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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